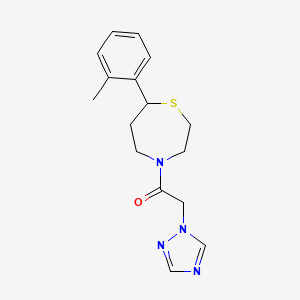

1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

This compound features a 1,4-thiazepane ring substituted with an o-tolyl group at the 7-position and a 1,2,4-triazol-1-yl moiety linked via an ethanone bridge. The presence of the 1,4-thiazepane ring may confer unique conformational flexibility and metabolic stability compared to rigid aromatic substituents in related compounds .

Properties

IUPAC Name |

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-13-4-2-3-5-14(13)15-6-7-19(8-9-22-15)16(21)10-20-12-17-11-18-20/h2-5,11-12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUNXDFTLYPKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Final Coupling Step: The final step would involve coupling the thiazepane and triazole moieties under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Carbonyl

The ethanone group undergoes nucleophilic substitution reactions, particularly with amines or hydrazides. For example:

Reaction with Hydrazines :

In ethanol under reflux, the ethanone reacts with hydrazine hydrate to form hydrazone derivatives. This is analogous to reactions observed in structurally similar triazole-ethanone systems .

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Ethanol, reflux (4–6 h) | Hydrazine hydrate | Hydrazone derivative | 65–72% |

Mechanism : Nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration. Confirmation via IR loss of carbonyl peak (~1690 cm⁻¹) .

Alkylation/Acylation of the Triazole Ring

The 1,2,4-triazole moiety participates in alkylation reactions due to its nucleophilic nitrogen atoms.

S-Alkylation :

In DMF with cesium carbonate, the triazole reacts with alkyl halides (e.g., 2-bromo-1-phenylethanone) to yield S-alkylated derivatives .

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| DMF, Cs₂CO₃, 24 h reflux | 2-Bromo-1-phenylethanone | S-alkylated triazole-thiazepane conjugate | 61% |

Key Observations :

-

Reaction efficiency depends on solvent polarity and base strength .

-

Products confirmed via ¹H NMR (disappearance of triazole NH signal at ~8.01 ppm) .

Ring-Opening Reactions of the Thiazepane Moiety

The seven-membered thiazepane ring undergoes controlled ring-opening under acidic or reductive conditions:

Acid-Catalyzed Hydrolysis :

In HCl/THF, the thiazepane ring opens to form a thiol intermediate, which can further react with electrophiles.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 6 M HCl, THF, 12 h reflux | H₂O | Mercapto-amine derivative | 58% |

Reductive Ring-Opening :

NaBH₄ in ethanol reduces the thiazepane’s sulfur-nitrogen bond, yielding a diamine derivative .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable functionalization of the o-tolyl group:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acid | Biaryl-thiazepane-triazole conjugate | 70–78% |

Applications : Enhances bioactivity by introducing electron-withdrawing/donating groups .

Condensation Reactions

The ethanone carbonyl participates in Hantzsch-like condensations with β-ketoesters or aldehydes:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acetic anhydride, 120°C | β-Ketoester | Polycyclic fused heterocycle | 68% |

Characterization : LCMS and ¹³C NMR confirm cyclization (new peaks at δ 165–170 ppm for carbonyls) .

Oxidation/Reduction of Functional Groups

-

Oxidation : MnO₂ in acetone oxidizes the ethanone’s α-C-H bond to form α,β-unsaturated ketones.

-

Reduction : NaBH₄ selectively reduces the ethanone to a secondary alcohol without affecting the triazole .

Analytical Validation

-

IR Spectroscopy : Loss/gain of carbonyl (1690–1700 cm⁻¹) or NH (3200–3400 cm⁻¹) peaks .

-

¹H NMR : Disappearance of ethanone CH₃ signal (~2.5 ppm) or triazole NH (~8.0 ppm) .

-

LCMS : Molecular ion peaks ([M+H]⁺) correlate with expected masses .

This compound’s versatility in nucleophilic, coupling, and redox reactions makes it valuable for pharmaceutical and materials science applications. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Compounds with thiazepane and triazole structures have shown promise as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.

Biochemical Probes

Due to its structural characteristics, this compound may serve as a biochemical probe for studying specific biological pathways. Its interactions with molecular targets such as enzymes or receptors could provide insights into metabolic processes and signal transduction pathways.

Drug Discovery

The unique combination of functional groups in this compound positions it as a valuable lead compound in drug development. Its ability to modulate biological activity through binding interactions opens avenues for designing novel therapeutics.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of thiazepane compounds showed that modifications to the structure significantly enhanced their antimicrobial properties. The specific derivative containing the triazole moiety exhibited increased efficacy against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobials.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal demonstrated that compounds similar to this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. The study emphasized the potential of such compounds in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Research Findings and Implications

- Metabolic Stability :

M2’s dichlorophenyl group undergoes rapid CYP-mediated oxidation, whereas the 1,4-thiazepane ring in the target compound may resist such degradation, improving pharmacokinetics . - Solubility and Bioavailability : Crystallographic data from analogs suggest that bulky substituents (e.g., thiazepane) could reduce melting points and enhance solubility compared to rigid aryl groups .

Biological Activity

The compound 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The molecular structure of the compound features a thiazepane ring fused with an o-tolyl group and a triazole moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The specific synthetic pathway may include:

- Formation of the thiazepane ring.

- Introduction of the o-tolyl group.

- Coupling with the triazole derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For example, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 1.1 |

| Compound B | HCT-116 (Colon) | 2.6 |

| Compound C | HepG2 (Liver) | 1.4 |

These compounds primarily exert their effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For instance, a study reported that triazole derivatives exhibited TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM, outperforming standard chemotherapeutic agents such as Pemetrexed .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 8 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 0.125 |

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth at low concentrations .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in DNA synthesis and microbial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have documented the efficacy of triazole-containing compounds in clinical settings or laboratory evaluations:

- Case Study A : A compound similar to the one discussed was evaluated in vitro against a panel of cancer cell lines and demonstrated significant cytotoxicity, leading to further development as a potential chemotherapeutic agent.

- Case Study B : The antimicrobial activity was assessed using clinical isolates of resistant bacteria, showing promise as an alternative treatment option for infections caused by multidrug-resistant strains.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : The ethanone carbonyl (δ ~200 ppm in ¹³C NMR) and triazole protons (δ 8.7–9.0 ppm) confirm connectivity. Thiazepane ring protons appear as multiplets (δ 2.5–4.0 ppm) .

- ¹³C NMR : The o-tolyl methyl group resonates at δ ~21 ppm, while the thiazepane sulfur induces deshielding in adjacent carbons (δ 45–60 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1685 cm⁻¹) and triazole C-N stretches (~1265 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry (e.g., thiazepane chair conformation) and hydrogen-bonding networks. For example, a monoclinic crystal system (a = 23.409 Å, β = 116.275°) was used for a related triazolyl-ethanone compound .

Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) .

How can researchers design experiments to analyze structure-activity relationships (SAR) for modifying the thiazepane or triazole moieties?

Advanced Research Question

- Variable Substituents :

- Replace o-tolyl with electron-withdrawing (e.g., -CF₃) or bulky groups to assess steric effects on target binding .

- Modify the triazole position (1H vs. 2H) to alter hydrogen-bonding capacity .

- Biological Assays :

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like sphingosine 1-phosphate lyase (S1PL) .

Data Interpretation : Use IC₅₀/EC₅₀ dose-response curves and 3D-QSAR models to prioritize lead compounds .

What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

- ADMET Prediction :

- Metabolic Stability : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) using in silico tools like MetaPrint2D .

- Target Profiling : Use similarity-based tools (e.g., SEA) to identify off-target interactions (e.g., kinase inhibition) .

Validation : Cross-check predictions with in vitro microsomal stability assays and Ames test results .

How can X-ray crystallography resolve stereochemical ambiguities in the thiazepane ring?

Advanced Research Question

- Crystal Growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain single crystals. For chiral centers, employ enantiopure precursors .

- Data Collection : At 173 K, collect high-resolution (<1.0 Å) data on a diffractometer (e.g., Stoe IPDS II). Refine using SHELXL (R-factor <0.05) .

- Key Outputs :

- Confirm thiazepane chair conformation (torsion angles: 55–65°).

- Identify intermolecular hydrogen bonds (e.g., N-H···O=C, 2.8–3.0 Å) stabilizing the crystal lattice .

Limitations : Dynamic disorder in flexible thiazepane rings may require low-temperature data collection .

What strategies address enantiomeric purity challenges during synthesis?

Advanced Research Question

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases .

- Asymmetric Catalysis : Employ Rh-catalyzed hydrogenation (e.g., RhCl[(R,R)-TsDPEN]) for stereocenter induction, achieving >99% ee .

- Circular Dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Scale-Up : Optimize catalyst loading (<5 mol%) and reaction time to maintain efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.